3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on a propyl side chain at the 3-position of the bicyclo core, with a carboxylic acid group at the 1-position. BCP scaffolds are valued in medicinal chemistry as bioisosteres for para-substituted aryl rings due to their rigidity and metabolic stability. This compound’s Boc group enhances solubility and protects the amine during synthetic steps, while the carboxylic acid enables conjugation or salt formation for pharmacological optimization.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-6-4-5-13-7-14(8-13,9-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
HREWBKSTNXFUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the amino propyl side chain. The final step involves the formation of the carboxylic acid group. Reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce primary alcohols or amines.
Scientific Research Applications
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Could be used in the development of new materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not well-understood, but it is believed to interact with specific molecular targets in biological systems. The tert-butoxycarbonyl group may play a role in protecting the compound from degradation, allowing it to reach its target more effectively. The bicyclic structure could also contribute to its stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[1.1.1]pentane Core
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical and Spectroscopic Properties
- The benzyloxycarbonyl analog (Compound 19) exhibits distinct aromatic signals at δ 7.41–7.28 ppm.
- Stability: Boc-protected BCP derivatives are stable under acidic conditions but cleaved with TFA, whereas benzyloxycarbonyl groups require hydrogenolysis.
Research Findings and Trends
- Yield Optimization : Large-scale syntheses of BCP derivatives (e.g., 44.0 g yield for compound 12) highlight industrial applicability.
- Diverse Functionalization : Evidence shows successful incorporation of ethynyl, indole, and piperidinyl groups into BCP frameworks, expanding their utility in fragment-based drug design.
- Chiral Variants: Enantiomerically pure BCP derivatives (e.g., 3-[(R)-Boc-amino] analogs) are emerging for asymmetric catalysis and targeted therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
